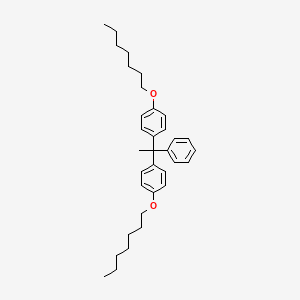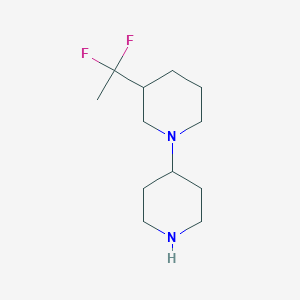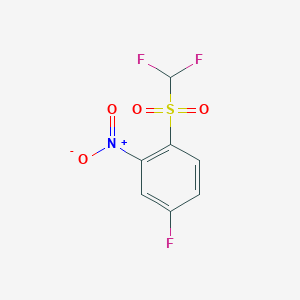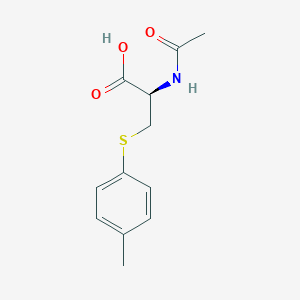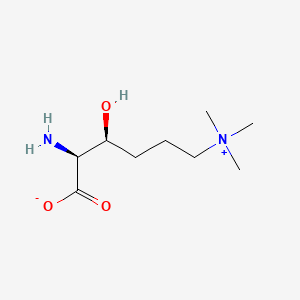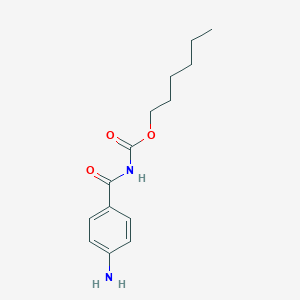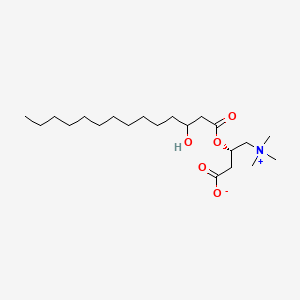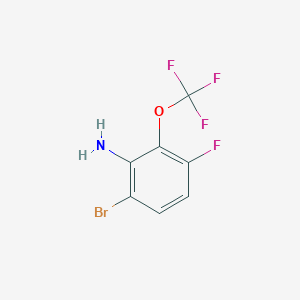![molecular formula C15H21NO4 B15292704 Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid) is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is characterized by the presence of a paraben amide group, which may impart unique properties compared to its parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregabalin Paraben Amide involves the reaction of pregabalin with 4-hydroxybenzoic acid under specific conditions. The process typically includes:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with 4-Hydroxybenzoic Acid: The dissolved pregabalin is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Pregabalin Paraben Amide with high purity.
Industrial Production Methods
Industrial production methods for Pregabalin Paraben Amide would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This may include the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Pregabalin Paraben Amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential use as an anticonvulsant or analgesic, similar to pregabalin.
Industry: Use in the formulation of pharmaceuticals and possibly in the development of new materials.
Wirkmechanismus
The mechanism of action of Pregabalin Paraben Amide is likely similar to that of pregabalin. It may bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This results in decreased neuronal excitability and pain transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregabalin: The parent compound, used primarily for neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with a similar mechanism of action.
Phenibut: A GABA analog with anxiolytic and nootropic effects.
Uniqueness
Pregabalin Paraben Amide’s uniqueness lies in its paraben amide group, which may confer different pharmacokinetic properties, such as improved bioavailability or altered metabolic pathways, compared to pregabalin.
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
(3S)-3-[[(4-hydroxybenzoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(2)7-11(8-14(18)19)9-16-15(20)12-3-5-13(17)6-4-12/h3-6,10-11,17H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI-Schlüssel |
NCCOIPIBJNNLDC-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
Kanonische SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
